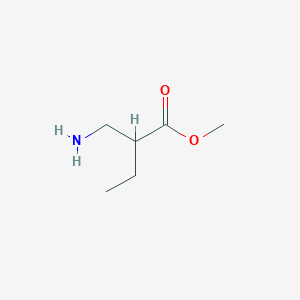

Methyl 2-(aminomethyl)butanoate

Description

Significance of Amino Acid Esters in Chemical Synthesis and Biological Research Contexts

Amino acid esters are a crucial class of organic compounds that serve as fundamental building blocks in a wide array of chemical and biological applications. nih.gov They are derivatives of amino acids, the basic units of proteins, where the carboxylic acid group is converted into an ester. wikipedia.org This structural modification enhances their utility in several ways.

In chemical synthesis, amino acid esters are pivotal intermediates. nih.gov Their applications span from peptide synthesis, where they act as protected forms of amino acids, to being chiral sources for the synthesis of complex molecules. nih.gov They are also utilized in the creation of medicinal compounds and polymer materials. nih.gov The esterification of amino acids is a common strategy to facilitate their incorporation into various chemical structures and to prevent unwanted side reactions of the carboxylic acid group. nih.gov

From a biological research perspective, amino acid esters play a significant role. The esterification of amino acids can improve their ability to cross cell membranes. nih.gov This is particularly important for unnatural amino acids (UAAs), which may not be recognized by natural transport mechanisms. nih.gov By masking the charged carboxyl group, the resulting ester is more neutral and can more easily diffuse into cells, allowing researchers to study their effects on cellular processes or to incorporate them into proteins. nih.gov

Position and Relevance of Methyl 2-(aminomethyl)butanoate within the Aminocarboxylic Acid Ester Class

This compound is a specific member of the aminocarboxylic acid ester class. Its structure features a methyl ester group and an aminomethyl group attached to the second carbon of a butanoate chain. This particular arrangement of functional groups distinguishes it from the 22 alpha-amino acids that are the building blocks of proteins. wikipedia.org

The aminocarboxylic acid class encompasses a broad range of compounds with varying carbon chain lengths and substitutions. researchgate.net For instance, 11-aminoundecanoic acid is an aminocarboxylic acid used in the industrial production of Nylon-11. wikipedia.org The relevance of a specific aminocarboxylic acid ester like this compound lies in its potential as a unique building block for creating novel molecules with specific desired properties. Its structure can be strategically incorporated into larger molecules to influence their physical, chemical, and biological characteristics.

Overview of Current Research Trajectories for this compound

Current research involving this compound and related aminobutanoate derivatives is multifaceted. One area of focus is in the synthesis of more complex molecules. For example, derivatives of aminobutanoic acid are used as intermediates in the production of pharmaceuticals. A continuous-flow protocol has been developed for the synthesis of enantiomerically pure intermediates of anti-epilepsy and anti-tuberculosis agents, which includes the conversion of L-methionine methyl ester into methyl 2-aminobutanoate. rsc.org

Furthermore, research into the synthesis of various α-amino esters continues to be an active field, with new methods being developed to create these compounds efficiently. organic-chemistry.org These synthetic advancements can be applied to produce a wide range of amino esters, including those with structures similar to this compound, for use in drug discovery and materials science. organic-chemistry.orgorganic-chemistry.org The development of catalysts for these reactions is also a significant research area, aiming to improve yield, stereoselectivity, and environmental friendliness. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)butanoate |

InChI |

InChI=1S/C6H13NO2/c1-3-5(4-7)6(8)9-2/h5H,3-4,7H2,1-2H3 |

InChI Key |

OITQFQBCFPRRFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Aminomethyl Butanoate and Its Analogues

Direct Esterification Strategies

Direct esterification represents a primary and straightforward approach for the synthesis of methyl 2-(aminomethyl)butanoate. This method typically involves the reaction of the parent amino acid with methanol (B129727), often facilitated by a catalyst to enhance reaction rates and yields.

Acid-Catalyzed Direct Esterification of 2-Aminobutanoic Acid with Methanol

The classical Fischer esterification method, which employs an acid catalyst, is a common technique for producing methyl esters from carboxylic acids. In the context of amino acids, such as 2-aminobutanoic acid, an acid catalyst protonates the carboxylic acid group, rendering it more susceptible to nucleophilic attack by methanol. This reaction is reversible and is typically performed with an excess of methanol to drive the equilibrium towards the formation of the ester product. While effective, this method can sometimes require harsh conditions and may lead to side reactions if not carefully controlled. A general representation of this reaction is the esterification of butanoic acid with methanol to form methyl butanoate and water. youtube.com

Esterification Using Chlorotrimethylsilane (B32843) (TMSCl)/Methanol Systems for Amino Acid Methyl Esters

A milder and highly efficient alternative to traditional acid catalysis is the use of chlorotrimethylsilane (TMSCl) in methanol. nih.govresearchgate.netresearchgate.netsigmaaldrich.comnih.gov This system has proven to be a versatile and convenient method for the preparation of a wide range of amino acid methyl esters, including aliphatic and aromatic variants. nih.govresearchgate.netresearchgate.netsigmaaldrich.comnih.gov The reaction proceeds under mild, room temperature conditions and generally provides good to excellent yields of the corresponding amino acid methyl ester hydrochlorides. nih.govresearchgate.netresearchgate.netsigmaaldrich.comnih.gov The process is noted for its simple operation, straightforward workup, and compatibility with various amino acid substrates. nih.govresearchgate.net

The general procedure involves the slow addition of freshly distilled chlorotrimethylsilane to the amino acid, followed by the addition of methanol. nih.govresearchgate.net The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). nih.govresearchgate.net Upon completion, the solvent is removed under reduced pressure to yield the desired amino acid methyl ester hydrochloride. nih.govresearchgate.net

Table 1: Yields of Amino Acid Methyl Ester Hydrochlorides Using TMSCl/Methanol

| Entry | Amino Acid | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Glycine | 12 | 98 |

| 2 | L-Alanine | 12 | 97 |

| 3 | L-Valine | 24 | 96 |

| 4 | L-Leucine | 24 | 98 |

| 5 | L-Isoleucine | 24 | 97 |

Data sourced from a study on the convenient synthesis of amino acid methyl esters. All products are isolated as hydrochloride salts and were fully characterized. researchgate.net

Indirect Synthetic Pathways and Precursor Chemistry

Indirect methods and the use of precursors offer alternative routes to this compound, often providing advantages in terms of stereochemical control or the introduction of specific functional groups.

Formation via Hydrochloride Salt Derivatives

A significant body of work focuses on the synthesis of amino acid methyl esters as their hydrochloride salts. nih.govresearchgate.netresearchgate.netsigmaaldrich.comnih.gov This approach is particularly common when using reagents like thionyl chloride or chlorotrimethylsilane in methanol, where the in situ generation of hydrochloric acid leads to the formation of the hydrochloride salt of the ester. rsc.org The hydrochloride salt is often a stable, crystalline solid that is easier to handle and purify than the free ester. The free amino acid ester can then be liberated from its salt by treatment with a base. The synthesis of (S)-2-aminobutanamide hydrochloride, an important intermediate, often proceeds through the formation of a methyl ester hydrochloride. google.comgoogle.com

Derivatization from Related Butanoate Structures

The synthesis of analogues of this compound can be achieved through the derivatization of related butanoate structures. For instance, methyl 2-bromobutyrate (B1202233) can serve as a precursor. Through an ammoniation reaction, typically in a methanol-ammonia solution, the bromo group is displaced by an amino group to form DL-2-aminobutanamide. google.com This racemic mixture can then be resolved to obtain the desired stereoisomer. google.com Subsequent steps can then be employed to convert the amide to the corresponding ester.

Another approach involves the conversion of L-methionine methyl ester into methyl 2-aminobutanoate. rsc.org This transformation highlights the potential for using readily available amino acid derivatives as starting materials for the synthesis of more complex butanoate structures.

Advanced Synthetic Techniques for Structural Elaboration

Advanced synthetic methods are employed to create more complex molecules that incorporate the methyl 2-aminobutanoate scaffold. These techniques often involve multi-component reactions or the coupling of the amino acid ester with other molecular fragments.

One such example is the direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with an amino acid ester hydrochloride in the presence of a base like triethylamine. researchgate.net This reaction leads to the formation of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates. researchgate.net This method demonstrates the utility of amino acid methyl esters as building blocks for the synthesis of more elaborate and potentially bioactive compounds.

Reductive Amination Protocols for Aminomethyl Group Introduction

Reductive amination is a cornerstone in the synthesis of amines and is particularly well-suited for the introduction of the aminomethyl group in β-amino esters like this compound. acs.orgresearchgate.net This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of this compound, a suitable precursor would be a methyl ester of a γ-keto acid.

The reaction proceeds through the formation of a carbinolamine from the reaction of a carbonyl compound with an amine, which then dehydrates to an imine or iminium ion. This intermediate is subsequently reduced to the final amine product. researchgate.net A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. organic-chemistry.org The selection of the reducing agent and reaction conditions can be tailored to be compatible with the ester functionality. organic-chemistry.org

A key advantage of reductive amination is the ability to perform asymmetric synthesis. For instance, the asymmetric catalytic hydrogenation of a primary, non-protected enamine of a β-keto ester, such as methyl 4-methoxy-3-oxo-butanoate, using a Ru-MeOBIPHEP catalyst has been shown to produce chiral amino alcohols with high enantiomeric excess (ee) of 97-98%. acs.org This approach can be adapted for the synthesis of chiral this compound. The process can also be carried out as an asymmetric catalytic reductive amination of the β-keto ester with ammonium (B1175870) acetate (B1210297) and hydrogen. acs.org

O-Alkylation Reactions for Scaffold Construction

More advanced O-alkylation techniques can also be employed. For example, the use of O-alkylisoureas, derived from the corresponding alcohol, can react with a carboxylic acid to form the ester. This method has been shown to be effective even for sterically hindered carboxylic acids and can proceed with inversion of configuration if a chiral alcohol is used. organic-chemistry.org Another approach involves the use of dimethyl carbonate as a green methylating agent, which can selectively esterify carboxylic acids under basic conditions while preserving stereochemistry at sensitive centers. organic-chemistry.org The alkylation of related β-aminocrotonic esters has also been studied, providing insights into the reactivity of similar systems. acs.org

Applications of Microwave-Assisted Organic Synthesis (MAOS) in Related Ester Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, including the esterification of amino acids. semanticscholar.orgmdpi.comrsc.orgscirp.orgresearchgate.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to improved yields and purities of the desired ester products. mdpi.comscirp.org

In the context of synthesizing compounds like this compound, MAOS can be particularly beneficial for the esterification step. Studies on the esterification of unprotected α-amino acids have demonstrated the efficiency of microwave-assisted protocols. mdpi.comresearchgate.net For example, a solvent-free esterification of L-leucine with various alcohols under acid catalysis (methanesulfonic acid or p-toluenesulfonic acid) using microwave irradiation afforded the corresponding amino acid esters in good yields. semanticscholar.orgscirp.org This approach avoids the use of toxic solvents like toluene, which are often required in conventional azeotropic esterifications. scirp.org

The table below illustrates the significant rate enhancement achieved with microwave-assisted esterification compared to conventional heating for the synthesis of amino acid esters.

| Amino Acid | Alcohol | Method | Reaction Time | Yield (%) |

| L-Leucine | n-Butanol | Conventional Heating | 24 h | 70 |

| L-Leucine | n-Butanol | Microwave Irradiation | 30 min | 95 |

| L-Alanine | Ethanol | Conventional Heating | 12 h | 65 |

| L-Alanine | Ethanol | Microwave Irradiation | 15 min | 88 |

| L-Phenylalanine | Methanol | Conventional Heating | 18 h | 75 |

| L-Phenylalanine | Methanol | Microwave Irradiation | 20 min | 92 |

This table presents representative data compiled from studies on microwave-assisted esterification of amino acids to illustrate the general trend of reduced reaction times and improved yields.

Enzyme-Catalyzed Asymmetric Synthesis of Aminomethyl Butyrate Analogues

The demand for enantiomerically pure pharmaceuticals has driven the development of enzymatic methods for the synthesis of chiral building blocks, including β-amino acids and their derivatives. nih.govworktribe.com Enzymes such as transaminases, amine dehydrogenases, and imine reductases offer high stereoselectivity under mild reaction conditions. worktribe.com

Transaminases (TAs) are particularly promising for the synthesis of chiral amines from prochiral ketones. worktribe.com These enzymes catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. By selecting the appropriate TA, either enantiomer of a chiral amine can be produced. The substrate scope of wild-type TAs can be limited, but protein engineering efforts have expanded their applicability to bulkier substrates. worktribe.com

β-Amino acid dehydrogenases (β-AADH) have also been developed for the synthesis of β-amino acids via the reductive amination of β-keto acids. acs.org Engineered β-AADH mutants have shown significantly enhanced activity compared to their wild-type counterparts, enabling the synthesis of various chiral β-amino acids. acs.org These enzymatic strategies hold great potential for the asymmetric synthesis of this compound and its analogues, offering a green and highly selective alternative to traditional chemical methods.

Optimization and Process Development Research

The efficiency and viability of a synthetic route on a larger scale depend heavily on the optimization of reaction parameters. Key areas of investigation include the choice of solvent and the precise control of reactant stoichiometry.

Investigation of Solvent Effects on Reaction Efficiency and Yields

The solvent in which a reaction is conducted can have a profound impact on its rate, yield, and selectivity. In the context of reductive amination, a systematic study of solvent effects on the reaction of ketones with ammonia (B1221849) and hydrogen has revealed that the choice of solvent can influence the reaction pathway. researchgate.netwpunj.eduucsf.edu Both protic and aprotic solvents have been investigated, with methanol often being identified as an optimal solvent for reductive amination of ketones due to its ability to facilitate both imine/Schiff base formation and the subsequent hydrogenation. researchgate.netwpunj.edu In contrast, conducting the reaction in water can favor the formation of alcohol byproducts. researchgate.netwpunj.edu

The polarity of the solvent can also play a role. For some reductive aminations, polar solvents can enhance the solubility of the starting materials, leading to improved reaction rates. researchgate.net The following table summarizes the effect of different solvents on the yield of amine in a representative reductive amination reaction.

| Solvent | Dielectric Constant (ε) | Amine Yield (%) |

| Cyclohexane | 2.0 | 35 |

| Toluene | 2.4 | 42 |

| Dioxane | 2.2 | 55 |

| Tetrahydrofuran (THF) | 7.6 | 68 |

| Isopropanol | 19.9 | 75 |

| Ethanol | 24.6 | 82 |

| Methanol | 32.7 | 91 |

| Water | 80.1 | 15 (with alcohol as major byproduct) |

This table illustrates the general trend of solvent effects on the yield of reductive amination, with polar protic solvents often favoring the desired amine product. Data is representative of findings in the literature.

Stoichiometric Control and Its Influence on Reaction Completion

The stoichiometry of the reactants in a reductive amination is a critical factor that must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. organic-chemistry.org The relative amounts of the carbonyl compound, the amine source (e.g., ammonia or an ammonium salt), and the reducing agent must be optimized.

In many reductive amination procedures, an excess of the amine and the reducing agent is used to drive the reaction to completion. organic-chemistry.org However, the use of a large excess of reagents is not ideal for large-scale synthesis due to cost and waste considerations. Therefore, careful optimization is required to find the minimum excess of reagents needed to achieve a high yield. For the synthesis of primary amines, controlling the stoichiometry is particularly important to prevent over-alkylation, which leads to the formation of secondary and tertiary amines. organic-chemistry.org By carefully controlling the reaction conditions and the stoichiometry of the reagents, it is possible to achieve high selectivity for the desired primary amine. organic-chemistry.org The kinetics of non-enzymatic reductive amination have been studied, providing a quantitative understanding of the reactivity of α-keto acids, which can inform stoichiometric adjustments. nih.govresearchgate.net

Temperature Control Strategies for Maximizing Yields and Minimizing Side Reactions

Temperature is a critical parameter in the synthesis of this compound and its analogues, particularly when employing rearrangement reactions like the Hofmann rearrangement. Precise temperature control is essential to maximize the yield of the desired product and minimize the formation of side products.

In a closely related synthesis of α-alkylated methyl carbamates via the Hofmann rearrangement of α-alkyl acetamides, the reaction is typically conducted at reduced temperatures. nih.gov The process involves the use of a hypervalent iodine reagent, such as phenyliodoso acetate, in the presence of methanolic potassium hydroxide. The reaction is generally carried out at temperatures between 5–10 °C . nih.gov

Maintaining a low temperature is crucial for several reasons:

Stability of Intermediates: The Hofmann rearrangement proceeds through the formation of an isocyanate intermediate. pharmdguru.comwikipedia.org At elevated temperatures, this highly reactive intermediate can undergo undesirable side reactions, such as polymerization or reaction with other nucleophiles present in the mixture, leading to a decrease in the yield of the target carbamate.

Selectivity of the Reaction: Lower temperatures enhance the selectivity of the rearrangement process, favoring the desired migration of the alkyl group and minimizing the formation of byproducts.

Control of Exothermicity: The rearrangement step can be exothermic. Running the reaction at a low temperature allows for better control of the reaction rate and prevents thermal runaways, which could lead to decomposition of the product and an unsafe reaction environment.

For instance, in the synthesis of methyl carbamates from α-alkyl acetamides, the initial formation of the N-acetoxy derivative is followed by the in-situ trapping of the isocyanate intermediate by methanol. nih.gov Keeping the temperature low ensures that this trapping occurs efficiently and selectively.

Table 1: Temperature Effects on Hofmann Rearrangement of α-Alkyl Acetamides

| Temperature Range | Observation | Outcome |

|---|---|---|

| < 5 °C | Slower reaction rate | Potentially higher selectivity, but longer reaction times |

| 5–10 °C | Optimal reaction rate and selectivity | High yields of the desired methyl carbamate |

| > 10 °C | Increased rate of side reactions | Lower yields and purity of the desired product |

Scalable Process Development (e.g., Kilogram-Scale Syntheses of Related Compounds)

The Hofmann and Curtius rearrangements are not only versatile laboratory methods but have also been successfully implemented for the industrial production of pharmaceutically relevant amines and their derivatives on a 5–100 kg scale . acs.orgresearchgate.net The development of scalable processes for reactions like the Hofmann rearrangement is a critical aspect of pharmaceutical manufacturing.

A key challenge in scaling up the Hofmann rearrangement is managing the handling of hazardous reagents like bromine and ensuring efficient heat dissipation. Modern process development has focused on utilizing safer and more environmentally friendly reagents and implementing advanced reaction technologies like continuous flow chemistry.

For example, a continuous-flow process for the Hofmann rearrangement of salicylamide (B354443) to 2-benzoxazolinone (B145934) has been developed, which is capable of producing hundreds of grams of the pure product over a single workday. researchgate.net This approach offers several advantages for large-scale synthesis:

Enhanced Safety: Continuous flow reactors handle only small volumes of the reaction mixture at any given time, which significantly reduces the risks associated with exothermic events and the handling of hazardous materials.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purity.

Process Automation and Control: Continuous processes are more amenable to automation, ensuring consistent product quality and reducing the need for manual intervention.

In the context of synthesizing compounds like this compound, a scalable process could involve the Hofmann rearrangement of methyl 2-carbamoylbutanoate. The development of such a process would focus on:

Reagent Selection: Utilizing safer halogenating agents like trichloroisocyanuric acid (TCCA) or electrochemically generated hypohalites to avoid the direct use of bromine. researchgate.net

Solvent Optimization: Selecting a solvent system that ensures the solubility of all reactants and intermediates while facilitating product isolation.

Process Parameters Optimization: Fine-tuning parameters such as reaction temperature, residence time (in a flow reactor), and stoichiometry to maximize throughput and yield.

The development of a cost-effective and scalable asymmetric synthesis process for the drug Alogliptin, for instance, successfully incorporated a Hofmann rearrangement as a key step in the later stages of the synthesis. acs.org This demonstrates the industrial viability of this reaction for producing complex chiral amines.

Table 2: Comparison of Batch vs. Continuous Flow for Hofmann Rearrangement

| Feature | Batch Process | Continuous Flow Process |

|---|---|---|

| Scale | Gram to multi-kilogram | Gram to multi-kilogram |

| Safety | Higher risk with large volumes | Enhanced safety with small reaction volumes |

| Heat Transfer | Less efficient, potential for hot spots | Highly efficient, precise temperature control |

| Mixing | Can be challenging to ensure homogeneity | Efficient mixing |

| Process Control | Manual or semi-automated | Highly amenable to automation |

| Example Throughput | Dependent on batch size and cycle time | e.g., ~23 g/h for 2-benzoxazolinone synthesis |

Stereochemical Aspects in Methyl 2 Aminomethyl Butanoate Research

Enantioselective Synthetic Approaches

The creation of a specific stereoisomer of Methyl 2-(aminomethyl)butanoate relies on enantioselective synthesis, a field focused on producing a single enantiomer of a chiral molecule. This can be achieved through various strategies, including catalytic asymmetric synthesis and the use of chiral building blocks or auxiliaries.

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For a compound like this compound, several catalytic approaches could be envisioned based on established methodologies for similar molecules.

One potential strategy involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, a rhodium complex with a chiral ligand, such as Me-DuPHOS, has been successfully used in the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt to produce the corresponding (S)-enantiomer with high enantiomeric excess. nih.gov A similar approach could be adapted for a precursor of this compound.

Another relevant method is the molybdenum-catalyzed asymmetric amination of α-hydroxy esters. nih.gov This reaction, which forms a C-N bond, can be rendered asymmetric through the use of a chiral molybdenum complex in conjunction with a chiral phosphoric acid, yielding N-protected α-amino acid esters. nih.gov This strategy could potentially be applied to a corresponding α-hydroxy ester to introduce the aminomethyl group enantioselectively.

Furthermore, biocatalytic asymmetric reduction presents an environmentally friendly and highly selective option. researchgate.net Ketoreductases (KREDs) have demonstrated effectiveness in the asymmetric synthesis of chiral alcohols, which can be precursors to amines. researchgate.net The use of engineered enzymes could offer a direct and efficient route to enantiomerically pure intermediates for this compound. researchgate.net

An alternative to catalytic methods is the use of chiral starting materials or the temporary attachment of a chiral auxiliary. A chiral auxiliary is a stereogenic group that directs the stereochemical outcome of a reaction and is subsequently removed. wikipedia.org

A practical approach for the synthesis of chiral β-amino esters involves the asymmetric Michael addition of a chiral lithium amide to an α,β-unsaturated ester. researchgate.net This method has been shown to produce N-protected β-amino esters with good to excellent yields. researchgate.net For the synthesis of this compound, a similar strategy could be employed, starting with an appropriate α,β-unsaturated ester and a chiral amine to introduce the desired stereocenter.

The use of chiral auxiliaries like pseudoephedrine has been demonstrated in the synthesis of chiral 1,2-amino alcohols. nih.gov These auxiliaries can be attached to a precursor molecule to control the stereochemistry of a subsequent reaction, such as alkylation, before being cleaved to yield the desired enantiomerically enriched product.

| Chiral Auxiliary Type | Example | Application Principle |

| Oxazolidinones | Evans Auxiliaries | Control of alkylation and aldol (B89426) reactions |

| Camphorsultam | Oppolzer's Camphorsultam | Direction of various asymmetric transformations |

| Chiral Amines | (S)-(-)-1-Methyl-2-(piperidinomethyl)pyrrolidine | Asymmetric Michael additions |

Resolution of Enantiomeric Forms

When an enantioselective synthesis is not employed, a racemic mixture of this compound may be produced. In such cases, the separation of the two enantiomers, a process known as resolution, is necessary to obtain the individual stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. unife.it This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. yakhak.org

For compounds similar to this compound, such as α-amino acid esters, polysaccharide-based CSPs like those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates have proven effective. yakhak.org The separation is typically achieved using a mobile phase consisting of a mixture of an alcohol, like isopropanol, and an alkane, such as hexane. yakhak.org Another class of CSPs that are particularly successful for resolving underivatized amino acids and their esters are those based on macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.com These are compatible with a wider range of mobile phases, including aqueous and organic mixtures. sigmaaldrich.com

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection Method |

| Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD-H) | Isopropanol/Hexane | UV, Fluorescence |

| Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T) | Methanol (B129727)/Water with additives | LC-MS |

| Chiral Crown Ether (e.g., CROWNPAK CR(+)) | Perchloric acid solution | UV |

A reverse-phase chiral HPLC method using a CROWNPAK CR(+) column has been developed for the enantiomeric separation of 2-aminobutanamide, a structurally related compound. researchgate.net This method employed a dilute perchloric acid solution as the mobile phase. researchgate.net

An alternative to chiral HPLC for separating enantiomers is to convert them into a mixture of diastereomers by reacting them with a chiral derivatizing agent. Diastereomers have different physical properties and can therefore be separated by standard chromatographic techniques like achiral HPLC or column chromatography.

For an amino ester like this compound, the amino group provides a convenient handle for derivatization with a chiral acid chloride or a similar reagent. Once the diastereomers are separated, the chiral auxiliary can be cleaved to yield the individual enantiomers of the original compound.

Absolute Configuration Assignment Methodologies

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral molecule is crucial. Several methods can be employed for this purpose.

Vibrational optical activity (VOA), which includes vibrational circular dichroism (VCD) and Raman optical activity (ROA), has emerged as a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov This method involves comparing the experimentally measured VOA spectrum with the spectrum calculated for a known configuration using quantum chemical methods. nih.gov

Another common approach is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). By forming esters with the chiral alcohol (or amides with a chiral amine), the resulting diastereomers exhibit characteristic shifts in their ¹H or ¹⁹F NMR spectra, which can be used to deduce the absolute configuration of the original molecule. researchgate.net A similar principle applies to the use of other chiral derivatizing agents like 1-fluoroindan-1-carboxylic acid. nih.gov

In cases where a crystalline derivative can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration.

Information regarding "this compound" is not publicly available.

Extensive research has been conducted to locate scientific literature pertaining to the stereochemical aspects of this compound, specifically focusing on X-ray crystallographic analysis and spectroscopic and optical rotation studies.

Therefore, the detailed article on the "" as outlined in the prompt cannot be generated at this time due to the lack of publicly available research data.

Chemical Transformations and Reactivity of Methyl 2 Aminomethyl Butanoate

Reactions Involving the Primary Amino Group

The primary amino group in Methyl 2-(aminomethyl)butanoate is a key site for a variety of chemical reactions. Its nucleophilic nature allows for the formation of new carbon-nitrogen and other heteroatom bonds.

Amidation and Alkylation Reactions

The primary amino group of this compound readily undergoes amidation reactions with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. These reactions are fundamental in peptide synthesis and the creation of various amide-containing structures.

Alkylation of the primary amino group introduces alkyl substituents onto the nitrogen atom. Reductive amination, a common method for N-alkylation, involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. For instance, the reaction with an aldehyde first forms a Schiff base or imine, which is then reduced to the secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a frequently used option. researchgate.net This method is effective for producing a diverse range of N-alkylated β-amino methyl esters. researchgate.net

| Reaction Type | Reagents | Product |

| Amidation | Acid Chloride/Anhydride | N-Acyl-2-(aminomethyl)butanoate |

| Reductive Alkylation | Aldehyde/Ketone, NaBH₄ | N-Alkyl-2-(aminomethyl)butanoate |

Intramolecular Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization reactions to form various heterocyclic systems. A notable example is the synthesis of 2-alkyl-4,5-dihydrobenzo[f] researchgate.netoxazepin-3(2H)-ones. This transformation typically involves a multi-step sequence, starting with the N-alkylation of the amino ester, followed by reaction with a suitably substituted aromatic compound, and subsequent intramolecular cyclization to yield the final oxazepinone ring system. These heterocyclic structures are of interest in medicinal chemistry due to their presence in various biologically active compounds.

Salt Formation

As a basic compound, the primary amino group of this compound can react with acids to form ammonium (B1175870) salts. The most common example is the formation of this compound hydrochloride. uni.lusigmaaldrich.comnih.gov This is typically achieved by treating the free base with hydrochloric acid. The resulting salt is often a crystalline solid that is more stable and easier to handle and purify than the liquid free base. The hydrochloride salt is a common form in which this and similar amino esters are supplied and utilized in subsequent chemical reactions. sigmaaldrich.combldpharm.com

Reactions Involving the Ester Moiety

The ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to several important transformations.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of this compound, the methyl group can be replaced by a different alkyl or aryl group by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) that is formed. This process is valuable for modifying the properties of the ester, such as its boiling point or solubility, or for introducing specific functional groups into the molecule.

Hydrolysis and Amidation of the Ester Functionality

The ester group can be hydrolyzed back to the corresponding carboxylic acid, 2-(aminomethyl)butanoic acid. This reaction can be catalyzed by either an acid or a base. quora.com Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. quora.com

Furthermore, the ester can undergo amidation by reacting with an amine to form an amide. This reaction, often referred to as aminolysis, typically requires heating or catalysis to proceed at a reasonable rate. It provides a direct route to N-substituted 2-(aminomethyl)butanamides.

| Reaction Type | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | 2-(Aminomethyl)butanoic Acid |

| Base-Catalyzed Hydrolysis (Saponification) | H₂O, OH⁻ | 2-(Aminomethyl)butanoate Salt |

| Aminolysis | Amine (R'-NH₂) | N-R'-2-(aminomethyl)butanamide |

Derivatization and Functional Group Interconversions

The reactivity of this compound is centered around its primary amino group and the ester functionality, which allow for a variety of chemical transformations. These reactions enable the synthesis of structurally diverse derivatives and the incorporation of this building block into more complex molecular frameworks.

Synthesis of Structurally Related Derivatives (e.g., Methyl 3-hydroxy-2-{[(4-methoxybenzyl)amino]methyl}butanoate)

The synthesis of derivatives such as methyl 3-hydroxy-2-{[(4-methoxybenzyl)amino]methyl}butanoate can be achieved through established synthetic methodologies, including reductive amination. This process typically involves the reaction of the primary amine of this compound with an appropriate aldehyde or ketone in the presence of a reducing agent.

A plausible synthetic route to methyl 3-hydroxy-2-{[(4-methoxybenzyl)amino]methyl}butanoate would involve the reaction of a suitable keto-ester precursor with 4-methoxybenzylamine. Alternatively, the primary amine of this compound can be reacted with a suitable aldehyde. For instance, a related synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has been successfully achieved via reductive amination. nih.gov In a typical procedure, the amine and an aldehyde, such as 2-hydroxy-3-methoxybenzaldehyde, are reacted in a suitable solvent like ethanol, followed by treatment with a reducing agent like sodium borohydride to yield the desired secondary amine. nih.gov

A proposed reaction for the synthesis of a structurally related derivative is outlined below:

Table 1: Proposed Synthesis of a Substituted Aminobutanoate Derivative

| Reactant 1 | Reactant 2 | Reagent | Product |

| Methyl 2-(formyl)butanoate | 4-Methoxybenzylamine | Sodium triacetoxyborohydride | Methyl 2-{[(4-methoxybenzyl)amino]methyl}butanoate |

Further elaboration of the butanoate chain, for example through an aldol-type reaction prior to or after the amination step, would be required to introduce the hydroxyl group at the 3-position. The specific stereochemistry of the final product would be influenced by the choice of reagents and reaction conditions.

Incorporation into More Complex Molecular Scaffolds (e.g., Indole-Based Derivatives)

The primary amino group of this compound serves as a key handle for its incorporation into more complex heterocyclic structures, such as those based on the indole (B1671886) scaffold. Indole derivatives are of significant interest due to their prevalence in biologically active compounds. nih.gov

One common strategy for the synthesis of aminomethylindole derivatives is the Mannich reaction. researchgate.net This reaction involves the aminoalkylation of an electron-rich aromatic ring, such as indole, with formaldehyde (B43269) and a primary or secondary amine. In this context, this compound could potentially serve as the amine component, reacting with indole and formaldehyde to yield the corresponding 3-aminomethylindole derivative.

Another approach involves the reaction of the aminobutanoate with an indole derivative bearing an electrophilic functional group. For example, the synthesis of novel indole Schiff base derivatives has been reported through the condensation of (1H)-indole-3-formaldehyde with various amino compounds. nih.gov The amino group of this compound could similarly be condensed with an indole aldehyde to form a Schiff base, which can then be reduced to the corresponding stable amine.

The versatility of indole synthesis allows for various entry points for incorporating the aminobutanoate moiety. Modern synthetic methods provide access to a wide range of substituted indoles that could be functionalized to react with this compound. openmedicinalchemistryjournal.com

Table 2: Potential Strategies for Indole Derivative Synthesis

| Reaction Type | Indole Precursor | Amine Source | Key Intermediate/Product |

| Mannich Reaction | Indole | This compound and Formaldehyde | Methyl 2-({[(1H-indol-3-yl)methyl]amino}methyl)butanoate |

| Reductive Amination | (1H)-indole-3-carbaldehyde | This compound | Methyl 2-({[(1H-indol-3-yl)methyl]amino}methyl)butanoate |

These strategies highlight the potential of this compound as a versatile building block for accessing complex, biologically relevant molecules.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer a definitive fingerprint of the compound's structure.

A predicted ¹H NMR spectrum would be expected to show distinct signals corresponding to the various protons in the Methyl 2-(aminomethyl)butanoate molecule. The protons of the methyl ester group would likely appear as a singlet, while the protons of the ethyl group and the aminomethyl group would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of these signals would be influenced by the electronegativity of the adjacent atoms (oxygen and nitrogen).

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon backbone of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, providing a count of the non-equivalent carbons. As with ¹H NMR, experimental ¹³C NMR data for this compound is scarce.

A predicted ¹³C NMR spectrum would display signals for each of the six carbon atoms in this compound. The carbonyl carbon of the ester group would resonate at a characteristically downfield chemical shift. The carbons of the methyl ester, the aminomethyl group, the chiral center, and the ethyl group would each have distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For Methyl (2S)-2-(aminomethyl)butanoate hydrochloride, predicted HRESI-MS data suggests the formation of various adducts in the mass spectrometer. These predictions are crucial for interpreting experimental mass spectra.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 132.10192 | 129.2 |

| [M+Na]⁺ | 154.08386 | 135.4 |

| [M-H]⁻ | 130.08736 | 129.1 |

| [M+NH₄]⁺ | 149.12846 | 150.7 |

| [M+K]⁺ | 170.05780 | 136.0 |

| [M+H-H₂O]⁺ | 114.09190 | 124.3 |

| [M+HCOO]⁻ | 176.09284 | 152.1 |

| [M+CH₃COO]⁻ | 190.10849 | 175.3 |

| [M+Na-2H]⁻ | 152.06931 | 132.8 |

| [M]⁺ | 131.09409 | 129.4 |

| [M]⁻ | 131.09519 | 129.4 |

Data sourced from PubChem CID 137964811 for Methyl (2s)-2-(aminomethyl)butanoate. hmdb.ca

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like amino acid esters. While specific experimental ESI-MS data for this compound is not publicly available, the technique would be expected to readily ionize the compound, primarily forming the protonated molecule [M+H]⁺, which would be observed at an m/z corresponding to the molecular weight of the free base plus the mass of a proton.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample by separating the target compound from any impurities and then confirming the identity of each component by its mass. An LCMS analysis of a synthesized sample of this compound would involve developing a suitable chromatographic method to achieve good separation. The mass spectrometer would then be used to monitor the elution of the compound of interest, providing both retention time and mass-to-charge ratio data, which together serve as a robust indicator of purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine, ester, and aliphatic hydrocarbon moieties.

The primary amine (-NH₂) group typically exhibits two distinct stretching vibrations in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. Additionally, a characteristic N-H bending (scissoring) vibration is observed around 1650-1580 cm⁻¹.

The ester functional group (-COOCH₃) is readily identified by a strong, sharp absorption band due to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester linkage also produce strong bands in the fingerprint region, usually between 1300-1000 cm⁻¹.

The aliphatic portions of the molecule, the butyl chain and the methyl group of the ester, give rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations at approximately 1465 cm⁻¹ and 1375 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium-Variable |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 | Strong |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

| Alkane | C-H Stretch | 2960 - 2850 | Medium-Strong |

| Alkane | C-H Bend | 1465, 1375 | Medium |

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govyoutube.com By solving approximations of the Schrödinger equation, these methods can determine various molecular properties. nih.gov For Methyl 2-(aminomethyl)butanoate, DFT calculations can provide a detailed understanding of its geometry, electronic distribution, and reactivity.

The optimized molecular structure, including bond lengths, bond angles, and dihedral angles, can be accurately predicted. researchgate.net These calculations often reveal that the ester group favors a Z conformation due to favorable dipole-dipole interactions and steric considerations. researchgate.net Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov

Furthermore, the molecular electrostatic potential (MEP) map can identify the electrophilic and nucleophilic sites within the molecule. For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack, while the regions around the hydrogen atoms of the amino group would be susceptible to nucleophilic attack.

A variety of reactivity descriptors can be calculated from the electronic structure, as shown in the table below. These descriptors, derived from the energies of the FMOs, provide quantitative measures of the molecule's reactivity and stability. nih.gov For instance, a study on a related pyrimidine (B1678525) derivative calculated the chemical hardness to be 2.91 eV in the gas phase, indicating significant stability. scielo.org.mx

Table 1: Representative Quantum Chemical Descriptors for an Amino Acid Ester Analogue Data is illustrative and based on typical values for similar compounds.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Electron donating ability |

| LUMO Energy | 1.5 eV | Electron accepting ability |

| HOMO-LUMO Gap | 8.0 eV | Chemical stability and reactivity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | -1.5 eV | Energy released upon gaining an electron |

| Electronegativity | 2.5 eV | Ability to attract electrons |

| Chemical Hardness | 4.0 eV | Resistance to change in electron distribution |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological macromolecules.

By simulating the molecule's trajectory over a period of time, typically nanoseconds to microseconds, a representative ensemble of its possible conformations can be generated. researchgate.net This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape. The analysis of these trajectories can reveal the most stable conformations and the energy barriers between them. For amino acid esters, the orientation of the side chain and the conformation of the ester group are of particular interest. nih.govacs.org

MD simulations can also provide detailed insights into intermolecular interactions. For example, by simulating this compound in a water box, the hydrogen bonding patterns between the amino and ester groups with surrounding water molecules can be characterized. This information is vital for understanding the compound's solubility and behavior in aqueous environments. In a biological context, MD simulations can be used to model the binding of this compound to a protein target, elucidating the key interactions that stabilize the complex.

Structure-Activity Relationship (SAR) Modeling for Chemical Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netdovepress.com These models are instrumental in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. nih.gov

For this compound and its analogues, a QSAR study would involve compiling a dataset of structurally related compounds with their measured biological activities against a specific target. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). orgchemres.org

Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then employed to build a mathematical model that relates the descriptors to the biological activity. orgchemres.org A successful QSAR model can predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. The interpretation of the model can also provide insights into the structural features that are important for activity. For example, a QSAR study on GABA analogues indicated that bulky ligands with a sulfur atom tend to be better inhibitors of the GABA-AT enzyme. nih.gov

Table 2: Example of a Simple QSAR Equation for a Hypothetical Series of Analogues This is a representative example and not based on actual data for this compound.

| Equation | Statistical Parameters | Interpretation |

| pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.2 * (presence of H-bond donor) + 3.5 | r² = 0.85, q² = 0.75 | Biological activity (pIC50) increases with increasing lipophilicity (LogP) and the presence of a hydrogen bond donor, while it decreases with increasing polar surface area (TPSA). |

Cheminformatics and Data Analysis for Compound Space Exploration

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. nih.gov In the context of this compound, cheminformatics tools can be used to explore the chemical space around this molecule and to design libraries of related compounds for screening. nih.gov

One key application of cheminformatics is the creation and analysis of virtual compound libraries. dlr.de Starting from the core structure of this compound, various substituents can be systematically added to different positions of the molecule to generate a large library of virtual analogues. These libraries can then be filtered based on druglike properties, such as Lipinski's rule of five, to select for compounds with a higher probability of being orally bioavailable.

Similarity and diversity analysis are also important cheminformatics techniques. dlr.de By comparing the molecular fingerprints of the compounds in a library, one can assess their structural diversity. This is crucial for ensuring that a screening library covers a wide range of chemical space. Conversely, similarity searching can be used to find commercially available compounds that are structurally similar to this compound, which could be tested for similar biological activities. These approaches facilitate the rational design and analysis of compound collections for various applications, including drug discovery and chemical biology. nih.govdrugdesign.org

Applications in Advanced Organic Synthesis and Materials Science Research

Building Blocks for Complex Organic Molecules

The structural features of Methyl 2-aminobutanoate make it an ideal starting material or intermediate for the construction of more complex molecular architectures.

The enantiomerically pure forms of Methyl 2-aminobutanoate, particularly the (S)-isomer, are significant intermediates in the pharmaceutical industry. arborpharmchem.com This compound serves as a key building block in the synthesis of various pharmaceutical agents. Notably, it is used in the production of the anticonvulsant medication levetiracetam, a derivative of pyracetam prescribed for epilepsy. arborpharmchem.com The synthesis pathway often involves utilizing (S)-Methyl 2-aminobutanoate as a chiral precursor to construct the final drug molecule, ensuring the correct stereochemistry required for biological activity. arborpharmchem.com It is also employed as a general chemical reagent for creating complex organic molecules for drug preparation, such as in the synthesis of methylsulphonamide-based small molecule inhibitors of the enzyme legumain. pharmaffiliates.com

| Precursor | Application | Significance |

|---|---|---|

| (S)-Methyl 2-aminobutanoate | Synthesis of Levetiracetam (antiepileptic drug) | Serves as a key chiral intermediate ensuring correct stereochemistry for drug efficacy. arborpharmchem.com |

| Methyl (2S)-2-Aminobutanoate | Synthesis of legumain inhibitors | Used as a reagent to build complex molecules for potential therapeutic use. pharmaffiliates.com |

In addition to pharmaceuticals, Methyl 2-aminobutanoate is recognized as an intermediate in the synthesis of agrochemicals and other specialty chemicals. pharmaffiliates.comminalintermediates.com Its role as a building block extends to creating active ingredients for products like herbicides. minalintermediates.com Furthermore, it is classified as a specialty product for research purposes, including proteomics research, highlighting its utility in developing specialized reagents for biochemical studies. scbt.com

Role in Ligand Design and Chiral Catalyst Development

The general class of amino acid esters, including Methyl 2-aminobutanoate, plays a significant role in asymmetric catalysis. These molecules are used as foundational structures for the design of chiral ligands, which are essential for creating catalysts that can control the stereochemical outcome of a chemical reaction. nature.com

Research has shown that amino acid methyl esters can be coupled with other molecules to form novel chiral ligands. acs.org These ligands, when complexed with a metal like palladium, can create highly effective and stereoselective catalysts for reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental in organic synthesis. acs.org The amino acid portion of the ligand, with its inherent chirality, enhances the stereoselectivity of the catalyst. acs.org Furthermore, systems combining chiral aldehyde catalysts and transition-metal catalysis have been developed for the enantioselective functionalization of N-unprotected amino acid esters. acs.orgnih.gov

Research into Polymer Materials and Bioconjugation Chemistry

While direct, extensive research linking Methyl 2-aminobutanoate to specific polymer systems is emerging, its functional groups are highly suitable for incorporation into polymer structures. The amine group can participate in polymerization reactions (e.g., forming polyamides) or be used to functionalize existing polymers.

In the realm of bioconjugation, its connection to proteomics research indicates its value. scbt.com Bioconjugation involves linking molecules to biomolecules like proteins, and the amine functionality of Methyl 2-aminobutanoate provides a reactive handle for such attachments.

Development of Deuterated Labeled Analogues for Research Purposes

In drug discovery and metabolic research, selectively replacing hydrogen atoms with their heavier isotope, deuterium, can significantly alter a molecule's properties. This strategy, known as deuteration, is often used to slow down metabolic processes, which can improve a drug's pharmacokinetic profile. nih.govnih.gov

Deuterated analogues of Methyl 2-aminobutanoate and related amino acid esters are synthesized for use in research. For instance, "L-2-AminobutyricAcid-d5MethylEsterHydrochloride" is a known deuterated version of the compound. nih.gov These labeled compounds are invaluable tools in mass spectrometry-based studies to trace the metabolic fate of the molecule and to understand its biological and chemical processes with greater precision. nih.gov The use of deuteration can lead to improved metabolic stability and bioavailability of drug candidates. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for Methyl 2-(aminomethyl)butanoate

The synthesis of β-amino esters is a well-established area of organic chemistry, yet there is always a drive for more efficient, sustainable, and economically viable methods. Future research for preparing this compound could focus on several promising strategies.

Catalytic and Green Approaches: Traditional methods like the Mannich-type reaction and aza-Michael additions are effective for creating β-amino esters. organic-chemistry.orgorganic-chemistry.org However, future work could adapt more modern, sustainable practices. One such avenue is the "hydrogen borrowing" methodology, which allows for the direct amination of β-hydroxyl acid esters using ruthenium catalysis, with water as the only byproduct. researchgate.net Another green approach involves the use of microwave irradiation for the polymerization of related monomers without the need for solvents or additional catalysts, a principle that could be adapted for monomer synthesis. rsc.orgrsc.org

Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. Transaminases, for example, are used for the kinetic resolution of racemic β-amino acids or the asymmetric synthesis from β-keto acids. nih.gov A potential route could involve the enzymatic synthesis of the parent β-amino acid, (2S)-2-(aminomethyl)butanoic acid, followed by a straightforward esterification to yield the target compound in high enantiopurity.

High-Pressure Catalysis: For sterically hindered substrates, high-pressure synthesis in the presence of catalysts like ytterbium triflate has been shown to produce hindered β-aminoesters in high yields through conjugate addition. capes.gov.br This could be a valuable technique for overcoming potential steric challenges in the synthesis of this compound and its derivatives.

Exploration of Underexplored Chemical Reactivity and Catalytic Transformations

The bifunctional nature of this compound—possessing both a nucleophilic amine and an electrophilic ester—opens up a wide range of chemical transformations that remain largely unexplored for this specific molecule.

Transformations of the Amine Group: The primary amine is a key handle for derivatization. Future studies could explore N-arylation using palladium catalysts, potentially within packed-bed reactors for continuous processing, to generate novel scaffolds for medicinal chemistry. thieme-connect.de Acylation, alkylation, and sulfonylation reactions would further expand the library of accessible derivatives.

Transformations of the Ester Group: The methyl ester can undergo various transformations. Hydrolysis would yield the parent β-amino acid, while amidation with different amines could produce a range of amides. A particularly interesting transformation is the conversion of β-amino esters into β-lactams, which are important structural motifs in many antibiotics. acs.org This conversion, often mediated by tin(II) amides, represents a significant synthetic avenue. acs.org

Catalytic Hydrogenation: The hydrogenation of related β-amino-α,β-unsaturated esters is a known process. acs.org While the target molecule is saturated, catalytic hydrogenation could be relevant for the synthesis of its precursors or for transformations of derivatives containing reducible functional groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to enhance safety, efficiency, and scalability.

Continuous-Flow Synthesis: The preparation of amino acid derivatives is well-suited to flow chemistry. A fully continuous four-step process for converting α-amino acids to β-amino acids using the Arndt-Eistert homologation has been demonstrated, showcasing the power of this approach. acs.orgrsc.org Similarly, a continuous-flow protocol has been developed for the synthesis of the related compound, Methyl (S)-2-amino-butanoate. rsc.org Implementing such a system for this compound would enable safer handling of potentially hazardous reagents and facilitate large-scale production.

Automated Platforms and High-Throughput Screening: Automated synthesis platforms can be used to rapidly generate libraries of derivatives from a core scaffold like this compound. This approach, combined with high-throughput screening, has been effectively used to optimize poly(β-amino esters) for gene delivery applications. nih.gov Applying this strategy would accelerate the discovery of new materials and biologically active molecules derived from the target compound.

Expansion of Applications in Emerging Fields of Chemical Biology and Advanced Materials

The true potential of this compound likely lies in its application as a monomer and building block in advanced, functional materials and as a scaffold in chemical biology.

Advanced Materials - Poly(β-amino esters): One of the most promising applications is its use as a monomer for the synthesis of poly(β-amino esters) (PβAEs). PβAEs are a class of biodegradable polymers that have garnered significant attention for their use in biomedical applications. researchgate.net They are synthesized via the Michael addition polymerization of amines and diacrylates. rsc.orgrsc.org

Gene Delivery: PβAEs can self-assemble with nucleic acids like plasmid DNA to form nanoparticles. nih.govacs.org These nanoparticles protect the genetic material and facilitate its entry into cells, making PβAEs highly effective non-viral vectors for gene therapy. frontiersin.orgnih.gov The amine groups along the polymer backbone can be protonated in the acidic environment of the endosome, leading to endosomal escape via the "proton sponge effect," a critical step for successful gene delivery. researchgate.net

Drug Delivery: These polymers can also be used as matrices for the controlled release of therapeutic drugs. rsc.orgrsc.org The biodegradability of the ester linkages ensures that the polymer breaks down into non-toxic small molecules after fulfilling its function. acs.org

Chemical Biology and Medicinal Chemistry: As a β-amino acid ester, the compound is an important scaffold for the development of new therapeutics. nih.gov β-Amino acids are key components of numerous biologically active natural products and pharmaceuticals. They can be incorporated into peptides to create "foldamers" with stable, predictable secondary structures or used as chiral building blocks for the synthesis of complex small molecules.

Data Tables

Table 1: Physicochemical Properties of Methyl (2S)-2-(aminomethyl)butanoate hydrochloride Note: Data is based on the hydrochloride salt of the compound as available in public databases. "No literature data available for this compound." uni.lu

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | uni.lu |

| SMILES | CCC@@HC(=O)OC | uni.lu |

| InChI Key | OITQFQBCFPRRFS-YFKPBYRVSA-N | uni.lu |

| Monoisotopic Mass | 131.09464 Da | uni.lu |

| Predicted XlogP | 0.0 | uni.lu |

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of Methyl (2S)-2-(aminomethyl)butanoate Note: Values are predicted using CCSbase.

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 132.10192 | 129.2 | uni.lu |

| [M+Na]⁺ | 154.08386 | 135.4 | uni.lu |

| [M-H]⁻ | 130.08736 | 129.1 | uni.lu |

| [M+NH₄]⁺ | 149.12846 | 150.7 | uni.lu |

| [M+K]⁺ | 170.05780 | 136.0 | uni.lu |

Q & A

Basic: What are the common synthetic routes for Methyl 2-(aminomethyl)butanoate, and what reaction conditions are optimal?

Answer: this compound is typically synthesized via esterification of 2-aminobutanoic acid with methanol in the presence of hydrochloric acid as a catalyst. The reaction requires reflux conditions (40–100°C) to drive the reaction to completion. Post-synthesis purification involves solvent evaporation under reduced pressure and recrystallization. Key parameters include maintaining anhydrous conditions to prevent hydrolysis and optimizing molar ratios (e.g., 1:5 molar ratio of acid to alcohol) to enhance yield .

Basic: How is this compound characterized post-synthesis?

Answer: Characterization involves a combination of analytical techniques:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., [M+H]+ peak at m/z 154.1) and purity.

- NMR Spectroscopy: H NMR identifies proton environments (e.g., methyl ester protons at δ 3.6–3.8 ppm, aminomethyl protons at δ 2.8–3.2 ppm).

- IR Spectroscopy: Detects functional groups (e.g., ester C=O stretch at ~1740 cm, N-H bend at ~1600 cm).

These methods ensure structural fidelity and assess impurities .

Advanced: How does stereochemistry influence the biological activity of this compound derivatives?

Answer: The chiral aminomethyl group enables enantiomer-specific interactions with biological targets. For example, the (R)-enantiomer may exhibit higher affinity for enzymes like aminotransferases due to complementary binding pockets, while the (S)-enantiomer could show reduced activity. Resolution via chiral chromatography or asymmetric synthesis is critical for studying structure-activity relationships. Computational docking studies (e.g., using AutoDock Vina) can predict enantioselectivity by modeling interactions with active sites .

Advanced: What strategies resolve contradictions in reactivity data for this compound derivatives?

Answer: Discrepancies in reactivity (e.g., unexpected substitution or oxidation outcomes) are addressed through:

- Comparative Reactivity Studies: Systematic variation of substituents (e.g., replacing aminomethyl with cyano groups) to isolate electronic/steric effects .

- Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites to probe rate-determining steps.

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map reaction pathways and transition states .

Basic: What solubility properties are critical for handling this compound in experimental workflows?

Answer: The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Poor aqueous solubility necessitates derivatization (e.g., HCl salt formation) for biological assays. Solubility parameters (Hansen solubility parameters: δD ≈ 18 MPa, δP ≈ 6 MPa) guide solvent selection for reactions .

Advanced: How can this compound be utilized in multi-step synthetic pathways for bioactive molecules?

Answer: The compound serves as a versatile intermediate:

- Peptide Mimetics: Coupling with carboxylic acids via EDC/HOBt activation to form amide bonds.

- Heterocycle Synthesis: Cyclocondensation with aldehydes (e.g., under Dean-Stark conditions) to generate pyrrolidinones.

- Fluorinated Derivatives: Electrophilic fluorination at the aminomethyl group using Selectfluor™ to enhance metabolic stability .

Basic: What safety protocols are recommended for handling this compound?

Answer: Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation. Store in airtight containers at 2–8°C to prevent degradation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .

Advanced: What computational tools predict the physicochemical properties of this compound?

Answer: Tools include:

- ADMET Prediction: SwissADME for bioavailability, BBB permeability, and CYP inhibition profiles.

- LogP Calculation: XLOGP3 and WLOGP algorithms estimate partition coefficients (experimental LogP ≈ -0.5).

- pKa Estimation: MarvinSketch predicts basic pKa (~9.2) for the aminomethyl group .

Basic: How is this compound used in analytical chemistry?

Answer: It serves as a reference standard in GC-MS and HPLC for quantifying related esters in complex mixtures. Calibration curves (1–100 ppm range) ensure accuracy, while retention indices (e.g., Kovats index) aid in compound identification .

Advanced: What mechanistic insights explain the ester hydrolysis kinetics of this compound?

Answer: Hydrolysis follows pseudo-first-order kinetics under acidic or basic conditions. The aminomethyl group stabilizes the tetrahedral intermediate via hydrogen bonding, accelerating base-catalyzed hydrolysis (k ≈ 0.15 min at pH 12). Isotope labeling (e.g., O) tracks oxygen exchange during nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.